![molecular formula C22H17BrN4O4 B2486952 2-[(1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1112419-33-6](/img/structure/B2486952.png)
2-[(1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Research on compounds with complex structures including piperidinyl tetrahydroisoquinolines and oxadiazoles has been extensive due to their diverse biological activities and potential applications in pharmaceutical chemistry. Compounds featuring tetrahydroisoquinoline and piperidine scaffolds often exhibit significant antimicrobial and anticancer properties, highlighting their importance in drug discovery and development.
Synthesis Analysis
The synthesis of novel piperidinyl thieno tetrahydroisoquinolines involves several steps, including diazotization, heterocyclization, and nucleophilic addition reactions. Key methodologies include the Curtius rearrangement and the use of elemental and spectral analysis for structural confirmation. These processes yield a variety of heterocycles with potential biological activities (Zaki et al., 2021).
科学的研究の応用
Metabolite Identification and Transporter-Mediated Excretion
The compound YM758, related to the chemical structure , has been identified as an inhibitor of the "funny" If current channel expressed in the sinus node of the heart. The human metabolites of YM758 were identified in urine, plasma, and feces, highlighting the importance of understanding the metabolic pathways and excretion mechanisms of similar complex compounds. The study also delved into the renal and hepatic uptake transporters for these metabolites, providing insight into the excretion process of such compounds (Umehara et al., 2009).
Synthesis and Antibacterial Activity
1,3,4-Oxadiazole compounds, which share structural similarities with the compound , have been extensively studied due to their biological activities. Notably, the synthesis of various derivatives has been achieved, and their structures have been elucidated through spectroscopic methods. These compounds have been tested against both Gram-negative and Gram-positive bacteria, showing moderate to talented antibacterial activity. This suggests potential applications in developing new antibacterial agents (Khalid et al., 2016).
Anticancer Properties
Another significant application is in the realm of cancer treatment. Compounds related to 1,3,4-oxadiazole have been synthesized and tested for their anticancer properties. For example, a series of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were evaluated for their antibacterial potentials, with certain derivatives showing promise as growth inhibitors of various bacterial strains, including those causing tuberculosis and other severe infections (Iqbal et al., 2017). In another study, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, revealing potential therapeutic usefulness after further studies (Rehman et al., 2018).
Synthesis and Characterization of Novel Compounds
The chemical framework of the compound allows for the synthesis of various novel compounds. For instance, new piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles have been synthesized, with some showing antimicrobial activity against pathogenic bacterial and fungal strains, pointing to potential applications in combating infectious diseases (Zaki et al., 2021).
作用機序
Target of Action
They have also been identified as peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Mode of Action
Compounds with the 1,2,4-oxadiazole motif generally interact with their targets through hydrogen bonding, as revealed by single crystal x-ray diffraction studies .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to be involved in various biochemical pathways related to their therapeutic focus .
Result of Action
1,2,4-oxadiazole derivatives have been found to have various therapeutic effects, including anti-cancer, anti-microbial, and anti-inflammatory effects .
将来の方向性
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in medicinal chemistry, material science, and as high energy molecules .
特性
IUPAC Name |
N-(4-bromophenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O4/c1-30-18-9-2-14(3-10-18)21-25-22(31-26-21)15-4-11-20(29)27(12-15)13-19(28)24-17-7-5-16(23)6-8-17/h2-12H,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDZCCDYJRJAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

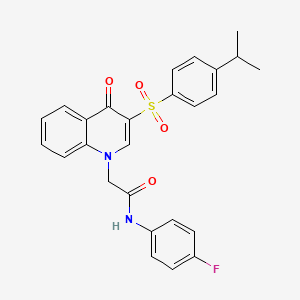
![1-(Chloromethyl)-3-(3-fluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B2486870.png)
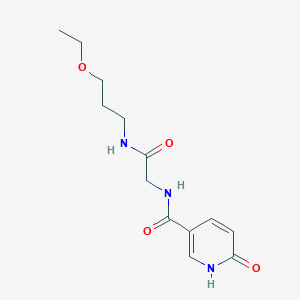
![N-(4-acetylphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2486874.png)

![2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2486878.png)
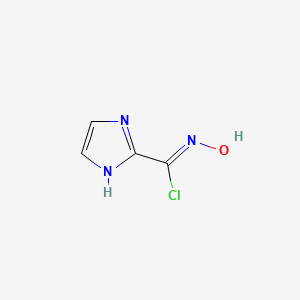
![1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2486882.png)
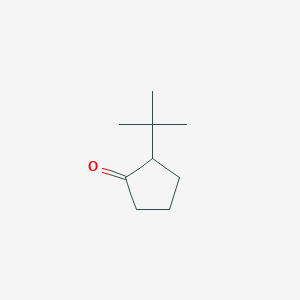
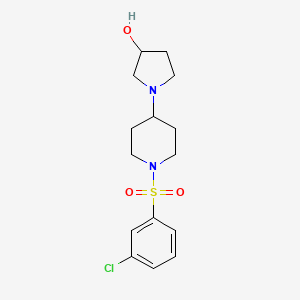
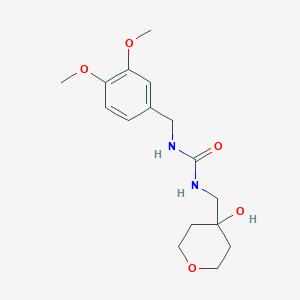
![3-(3-chlorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B2486887.png)

![N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2486891.png)